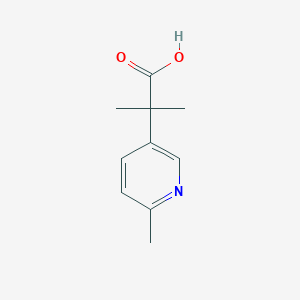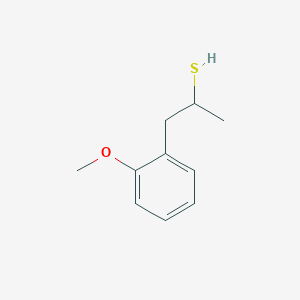
1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexane ring, followed by the introduction of the amino group and the pyrazole ring. The final step involves the addition of the carboxylic acid group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction typically involves the use of reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: This reaction can occur at the amino group or the pyrazole ring, often using reagents like halogens or alkylating agents
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. This can result in various biological effects, including modulation of metabolic processes and cellular functions .
Comparison with Similar Compounds
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide: This compound differs by having a carboxamide group instead of a carboxylic acid group, which can alter its reactivity and biological activity.
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-methanol: This compound features a hydroxyl group instead of a carboxylic acid group, affecting its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-3-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c11-10(9(14)15)4-1-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,1,3-4,7,11H2,(H,14,15) |
InChI Key |
FIYOWOSVVFHFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-[[(3R)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B13080166.png)


![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)






![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)
